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Compound of Interest

Compound Name: 5-iodo-1,4-dimethyl-1H-pyrazole

CAS No.: 1420831-53-3

Cat. No.: B2918766

Get Quote

A comprehensive analysis of available crystallographic data for analogs of 5-iodo-1,4-dimethyl-1H-pyrazole,

offering insights into substituent effects on solid-state architecture.

Introduction: The Quest for Structural Clarity in Pyrazole
Scaffolds
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its rigid framework

and versatile substitution patterns that allow for the fine-tuning of physicochemical properties. Iodinated pyrazoles, in

particular, serve as crucial synthetic intermediates, enabling the introduction of diverse functionalities through cross-

coupling reactions. A detailed understanding of their three-dimensional structure through single-crystal X-ray

diffraction is paramount for rational drug design and the engineering of novel materials.

This guide addresses the topic of crystal structure data for 5-iodo-1,4-dimethyl-1H-pyrazole. It is important to state

at the outset that a thorough search of prominent crystallographic databases, including the Cambridge Structural

Database (CSD) and the Crystallography Open Database (COD), reveals no publicly available experimental crystal

structure data for this specific compound.

In light of this, we present a comparative analysis of closely related iodinated pyrazole derivatives for which

crystallographic data is available. By examining the solid-state structures of these analogs, we can derive valuable

insights into how the placement of iodo and methyl groups, as well as other substituents, influences molecular

conformation and crystal packing. This comparative approach provides a predictive framework for understanding the

potential structural features of 5-iodo-1,4-dimethyl-1H-pyrazole and offers a practical guide for researchers

working on its synthesis and characterization.
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Comparative Analysis of Iodinated Pyrazole Crystal Structures
To understand the potential solid-state behavior of 5-iodo-1,4-dimethyl-1H-pyrazole, we will examine the crystal

structures of three distinct, yet related, molecules. The selection of these comparators is based on the presence of

an iodinated pyrazole core, with variations in the substitution pattern.

Compound Name
4-Iodo-1H-pyrazole[1][2]
[3]

Potassium 4-iodo-3,5-
dimethyl-pyrazole[4]

Dimethyl 4-iodo-1H-
pyrazole-3,5-
dicarboxylate[5]

Molecular Formula C₃H₃IN₂ C₅H₆IN₂K C₇H₇IN₂O₄

Crystal System Orthorhombic Monoclinic Monoclinic

Space Group Cmce P2₁/c P2₁/c

a (Å) 8.432(3) 7.7645(10) 10.334(2)

b (Å) 10.153(4) 20.361(2) 8.112(2)

c (Å) 12.188(5) 10.5761(13) 12.013(2)

β (˚) 90 107.806(2) 109.91(3)

Key Intermolecular

Interactions

N-H···N hydrogen bonds

forming catemeric chains.

Coordination to K⁺ ions, C-

H···π interactions.

N-H···O and C-H···O

hydrogen bonds.

Insights from the Analogs:
4-Iodo-1H-pyrazole: The crystal structure of this parent iodinated pyrazole is dominated by strong N-H···N

hydrogen bonds, which organize the molecules into infinite chains (catemers).[1][2][3] This highlights the

significant role of the N-H proton in directing the crystal packing. The absence of methyl groups allows for a

relatively straightforward packing arrangement.

Potassium 4-iodo-3,5-dimethyl-pyrazole: In this anionic pyrazole salt, the deprotonated nitrogen coordinates to a

potassium ion, fundamentally altering the packing motif.[4] The presence of the two methyl groups at the 3- and 5-

positions sterically hinders the close approach of the pyrazole rings, and the packing is dictated by the

coordination sphere of the potassium ion and weaker C-H···π interactions.[4] This structure provides a valuable

reference for an N-substituted pyrazole, albeit with an ionic interaction.

Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate: The introduction of two bulky ester groups at the 3- and 5-

positions dramatically changes the intermolecular interactions. Here, the primary interactions are N-H···O and C-

H···O hydrogen bonds involving the carbonyl oxygen atoms of the ester groups. This demonstrates how strongly

electron-withdrawing substituents can influence the hydrogen bonding patterns and overall crystal packing.

Predictive Analysis for 5-iodo-1,4-dimethyl-1H-pyrazole:
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Based on the analysis of these analogs, we can hypothesize some potential structural features for the target

compound, 5-iodo-1,4-dimethyl-1H-pyrazole:

Absence of Strong Hydrogen Bonding Donors: With the pyrazole nitrogen at the 1-position being methylated,

there are no classic N-H hydrogen bond donors. This will preclude the formation of the catemeric or cyclic

hydrogen-bonded motifs seen in the unsubstituted analogs.

Potential for Halogen Bonding: The iodine atom at the 5-position could participate in halogen bonding (I···N or I···I

interactions), which are known to be significant structure-directing forces.

Steric Influence of Methyl Groups: The two methyl groups at the 1- and 4-positions will introduce steric bulk,

influencing the planarity of the molecule and the efficiency of crystal packing.

Role of Weak Interactions: The crystal packing will likely be dominated by weaker interactions such as C-H···N, C-

H···π, and van der Waals forces.

Visualizing Structural Relationships
The following diagram illustrates the structural differences between the target compound and its crystallographically

characterized analogs.

5-iodo-1,4-dimethyl-1H-pyrazole
(Structure Unknown)

4-Iodo-1H-pyrazole
(Catemeric H-bonding)Different I & Me positions;

N-H vs N-Me

Potassium 4-iodo-3,5-dimethyl-pyrazole
(Ionic Coordination)

Different I & Me positions;
N-Me vs N-K+

Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate
(Ester-driven H-bonding)

Different I & Me positions;
Absence of esters

Click to download full resolution via product page

Caption: Structural comparison of the target compound with its analogs.

Experimental Protocol: Single-Crystal X-ray Diffraction
For researchers who succeed in synthesizing and crystallizing 5-iodo-1,4-dimethyl-1H-pyrazole, the following is a

generalized protocol for obtaining its crystal structure.

Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal of the title

compound.
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Principle: X-rays are directed at a single crystal, and the resulting diffraction pattern is collected. The angles and

intensities of the diffracted beams provide information about the electron density distribution within the crystal, from

which the atomic positions can be determined.

Methodology:

Crystal Growth (The Critical First Step):

Rationale: Obtaining high-quality single crystals is often the most challenging part of the process. The ideal

crystal should be of an appropriate size (typically 0.1-0.3 mm in each dimension) and free from defects.

Procedure:

Dissolve the purified compound in a suitable solvent or a mixture of solvents to near saturation.

Employ a slow crystallization technique. Common methods include:

Slow Evaporation: Loosely cover the vial and allow the solvent to evaporate over several days to weeks.

Vapor Diffusion: Place a solution of the compound in a small vial, and place this vial inside a larger, sealed

container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor

will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room

temperature or below.

Crystal Mounting:

Rationale: The selected crystal must be mounted on the goniometer head of the diffractometer in a way that it

remains stable during data collection.

Procedure:

Under a microscope, select a suitable crystal with well-defined faces and no visible cracks.

Using a very fine loop (e.g., a MiTeGen loop), carefully pick up the crystal with a small amount of

cryoprotectant oil (to prevent ice formation if collecting data at low temperature).

Mount the loop on the goniometer head.

Data Collection:

Rationale: The crystal is rotated in the X-ray beam to collect a complete set of diffraction data. Low temperature

(typically 100 K) is used to minimize thermal motion of the atoms, resulting in a more precise structure.
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Procedure:

Mount the goniometer head on the diffractometer.

Cool the crystal to the desired temperature using a stream of cold nitrogen gas.

Center the crystal in the X-ray beam.

Perform an initial set of scans to determine the unit cell parameters and crystal system.

Set up a data collection strategy to measure the intensities of a large number of unique reflections. This is

typically an automated process.

Structure Solution and Refinement:

Rationale: The collected diffraction data is used to solve the "phase problem" and generate an initial model of

the crystal structure. This model is then refined to best fit the experimental data.

Procedure:

Integrate the raw diffraction images to obtain a list of reflection intensities.

Correct the data for experimental factors (e.g., absorption).

Use specialized software (e.g., SHELXT, Olex2) to solve the structure using direct methods or Patterson

methods.

Refine the atomic positions and displacement parameters against the experimental data using least-squares

methods.

Locate and refine hydrogen atoms.

The final model is evaluated based on figures of merit such as R-factors and goodness-of-fit.

The workflow for this process is illustrated below:
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Experimental Workflow

Computational Workflow

Crystal Growth
(Slow Evaporation/Vapor Diffusion)

Crystal Mounting
(Microscope & Loop)

X-ray Data Collection
(Diffractometer, 100 K)

Data Processing
(Integration & Scaling)

Structure Solution
(e.g., SHELXT)

Structure Refinement
(e.g., SHELXL)

Validation & Analysis
(CIF file generation)

Click to download full resolution via product page

Caption: Workflow for single-crystal X-ray diffraction.

Conclusion
While the crystal structure of 5-iodo-1,4-dimethyl-1H-pyrazole remains to be determined, a comparative analysis of

its structural analogs provides valuable predictive power for researchers in the field. The interplay of hydrogen

bonding, ionic interactions, and the steric and electronic effects of substituents are key determinants of the solid-

state architecture of iodinated pyrazoles. The experimental protocols and analytical framework presented here offer

a comprehensive guide for the future characterization of this and other novel pyrazole derivatives, ultimately aiding

in the rational design of new molecules for a range of scientific applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of essential and

advanced chemicals, empowering scientists and researchers to drive

progress in science and industry.
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